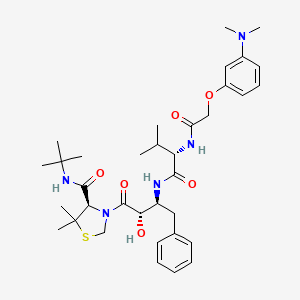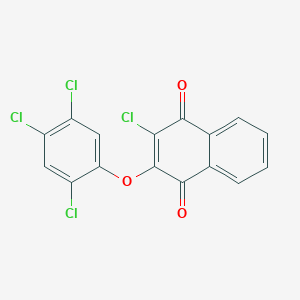
Fluocortolona
Descripción general
Descripción
Fluocortolona es un glucocorticoide sintético utilizado principalmente por sus propiedades antiinflamatorias e inmunosupresoras. Se aplica comúnmente de forma tópica para tratar varios trastornos de la piel, incluyendo eczema, psoriasis y dermatitis. This compound también se utiliza en el tratamiento de hemorroides .
Aplicaciones Científicas De Investigación
Fluocortolona tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo en el estudio de la química de esteroides y las reacciones de fluoración.
Biología: Investigado por sus efectos en los procesos celulares y las vías de inflamación.
Medicina: Extensamente utilizado en dermatología para tratar afecciones inflamatorias de la piel. .
Industria: Utilizado en la formulación de cremas tópicas, ungüentos y supositorios para uso médico.
Mecanismo De Acción
Fluocortolona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde modula la transcripción de genes específicos involucrados en las respuestas inflamatorias e inmunitarias. Los principales objetivos moleculares incluyen proteínas inhibitorias de la fosfolipasa A2, que reducen la liberación de ácido araquidónico y la posterior producción de mediadores proinflamatorios .
Compuestos Similares:
Fluocortina: Similar a la this compound pero con un grupo ceto menos.
Dithis compound: Un potente corticosteroide tópico utilizado para indicaciones similares
Singularidad: This compound es única debido a su patrón de fluoración específico, que mejora sus propiedades antiinflamatorias y reduce sus efectos secundarios sistémicos en comparación con otros glucocorticoides .
Análisis Bioquímico
Biochemical Properties
Fluocortolone, as a glucocorticoid, plays a role in biochemical reactions related to inflammation. It interacts with glucocorticoid receptors, proteins that bind glucocorticoids, which leads to a series of reactions that ultimately reduce inflammation . The nature of these interactions involves the binding of Fluocortolone to the glucocorticoid receptor, triggering a conformational change that allows the receptor to act as a transcription factor, influencing gene expression .
Cellular Effects
Fluocortolone has several effects on cells. It can reduce inflammation, itching, and redness in skin cells . It’s also known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Fluocortolone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, Fluocortolone triggers a conformational change that allows the receptor to act as a transcription factor . This can lead to changes in gene expression, including the downregulation of genes involved in inflammatory responses .
Metabolic Pathways
Fluocortolone is involved in metabolic pathways related to inflammation. It interacts with enzymes such as glucocorticoid receptors and can influence metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of Fluocortolone is not well-documented. Given its role as a glucocorticoid, it’s likely that it localizes to the cytoplasm where it can bind to glucocorticoid receptors. Upon binding, the receptor-ligand complex may then translocate to the nucleus to influence gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Fluocortolona se sintetiza mediante un proceso de múltiples pasos que implica la fluoración de un núcleo esteroideo. La síntesis generalmente comienza con un precursor esteroideo adecuado, que sufre fluoración en una posición específica para introducir el átomo de flúor. Esto va seguido de varias modificaciones del grupo funcional para lograr la estructura deseada de this compound .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones: Fluocortolona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Introducción de grupos funcionales como el flúor.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como trióxido de cromo o clorocromato de piridinio.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como trifluoruro de dietilaminoazufre para la fluoración.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios esteroides fluorados y sus derivados, que se utilizan en diferentes aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Fluocortin: Similar to fluocortolone but with one less keto group.
Difluocortolone: A potent topical corticosteroid used for similar indications
Uniqueness: Fluocortolone is unique due to its specific fluorination pattern, which enhances its anti-inflammatory properties and reduces its systemic side effects compared to other glucocorticoids .
Propiedades
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-ULHLPKEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861835 | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-97-6 | |
| Record name | Flucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65VXC1MH0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182 | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)








![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)


